5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptanoic Acid

CAS No.: 129991-14-6

Cat. No.: VC2333143

Molecular Formula: C9H5F13O2

Molecular Weight: 392.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 129991-14-6 |

|---|---|

| Molecular Formula | C9H5F13O2 |

| Molecular Weight | 392.11 g/mol |

| IUPAC Name | 5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptanoic acid |

| Standard InChI | InChI=1S/C9H5F13O2/c10-5(11,6(12,13)9(20,21)22)4(7(14,15)16,8(17,18)19)2-1-3(23)24/h1-2H2,(H,23,24) |

| Standard InChI Key | QOUXPUNWZRSOCX-UHFFFAOYSA-N |

| SMILES | C(CC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F)C(=O)O |

| Canonical SMILES | C(CC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F)C(=O)O |

Introduction

Chemical Structure and Properties

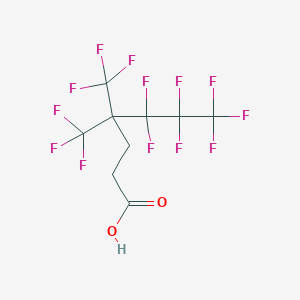

5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)heptanoic acid possesses a complex structure characterized by a carboxylic acid functional group attached to a highly fluorinated carbon chain. The molecular formula is C9H5F13O2 with a calculated molecular weight of approximately 392.11 g/mol. The structure features a heptanoic acid backbone with thirteen fluorine atoms distributed across the carbon chain, including two trifluoromethyl groups at the 4-position and seven additional fluorine atoms at positions 5, 6, and 7.

The physical properties of this compound are significantly influenced by its high fluorine content. By examining similar fluorinated compounds, we can infer that 5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptanoic acid likely exhibits hydrophobicity and lipophobicity due to the presence of multiple fluorine atoms. These properties typically result in low surface energy and resistance to both water and oils.

The compound shares structural similarities with 5,5,6,6,7,7,7-HEPTAFLUORO-4,4-BIS(TRIFLUOROMETHYL)HEPT-2-ENOIC ACID, which has a molecular formula of C9H3F13O2 and a formula weight of 390.0981616 . The primary difference between these compounds is the presence of a double bond (unsaturation) in the carbon chain of the latter.

Table 1: Physical and Chemical Properties of 5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)heptanoic Acid

| Property | Value |

|---|---|

| Chemical Name | 5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)heptanoic Acid |

| Molecular Formula | C9H5F13O2 |

| Molecular Weight | 392.11 g/mol |

| CAS Number | 129991-14-6 |

| CBNumber | CB91512888 |

| Functional Group | Carboxylic acid |

| Structural Features | Highly fluorinated carbon chain with two trifluoromethyl groups |

The electron-withdrawing nature of the multiple fluorine atoms significantly affects the acidity of the carboxylic acid group, likely making it more acidic than non-fluorinated carboxylic acids. This enhanced acidity results from the electron-withdrawing effect of fluorine, which stabilizes the carboxylate anion formed upon deprotonation.

Applications and Uses

The unique structural features and properties of 5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptanoic acid make it potentially valuable for various scientific and industrial applications. Based on the properties of similar fluorinated compounds, several potential applications can be identified:

Materials Science

In materials science, highly fluorinated compounds like 5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptanoic acid can be utilized for developing specialized coatings and materials with enhanced properties. The compound may serve as a precursor or building block for creating materials with improved thermal stability, chemical resistance, and surface properties.

Organosilicon Chemistry

One notable application area involves the incorporation of 5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptyl substituents into silanes and siloxanes. Scientists in the field of organosilicon chemistry have investigated such compounds for their potential to enhance material properties. The resulting silanes and siloxanes exhibit enhanced hydrophobicity, thermal stability, and chemical resistance, making them valuable for specialized coatings and surface modifications.

Synthetic Intermediates

The carboxylic acid functionality combined with the highly fluorinated structure makes this compound potentially useful as a synthetic intermediate for preparing other fluorinated materials with specific properties. The acid group provides a reactive handle for further transformations, including esterification, amidation, and reduction reactions.

Surface Modification

The hydrophobic and lipophobic properties typically associated with highly fluorinated compounds suggest potential applications in surface modification technologies. Coatings derived from or incorporating this compound might impart water and oil repellency to various substrates.

Chemical Reactivity and Stability

The chemical behavior of 5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptanoic acid is significantly influenced by its extensive fluorination. The presence of multiple fluorine atoms imparts distinctive reactivity patterns and stability characteristics:

Stability Characteristics

Highly fluorinated compounds typically exhibit enhanced stability against various degradation mechanisms:

-

Thermal Stability: The strong carbon-fluorine bonds (one of the strongest in organic chemistry) contribute to high thermal stability.

-

Oxidative Resistance: The electron-withdrawing nature of fluorine atoms decreases electron density in the carbon backbone, reducing susceptibility to oxidation.

-

Hydrolytic Stability: The compound is likely resistant to hydrolysis under many conditions due to the electron-withdrawing effects of fluorine atoms.

Reactivity Patterns

-

Nucleophilic Acyl Substitution: The carboxylic acid group can participate in esterification, amidation, and other nucleophilic acyl substitution reactions.

-

Acid-Base Reactions: The compound likely exhibits enhanced acidity compared to non-fluorinated carboxylic acids due to the electron-withdrawing effect of fluorine atoms.

-

Reduction Reactions: The carboxylic acid group can be reduced to alcohols or aldehydes using appropriate reducing agents.

The reactivity of this compound is likely modulated by the electron-withdrawing nature of the fluorine atoms, which can influence reaction rates and equilibria. These reactions typically require careful control of conditions to prevent degradation or unwanted side products.

Comparative Analysis with Similar Compounds

To better understand the properties and potential applications of 5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptanoic acid, it is valuable to compare it with structurally related compounds. This comparison highlights the impact of structural variations on chemical and physical properties.

Table 2: Comparison of 5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptanoic acid with Related Compounds

| Property | 5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)heptanoic Acid | 5,5,6,6,7,7,7-HEPTAFLUORO-4,4-BIS(TRIFLUOROMETHYL)HEPT-2-ENOIC ACID | 5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)hept-1-ene |

|---|---|---|---|

| Molecular Formula | C9H5F13O2 | C9H3F13O2 | C₉H₃F₁₃ (approx.) |

| Molecular Weight | 392.11 g/mol | 390.0981616 g/mol | 360.115 g/mol |

| Key Structural Feature | Saturated carboxylic acid | Unsaturated carboxylic acid | Terminal alkene |

| CAS Number | 129991-14-6 | Not specified in sources | 72487-68-4 |

Current Research and Future Perspectives

Research involving 5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptanoic acid appears to be evolving, with several promising directions for future investigation:

Materials Science Applications

Current research indicates interest in using this compound and its derivatives in materials science applications. The incorporation of 5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptyl substituents into silanes and siloxanes has been investigated, resulting in materials with enhanced hydrophobicity, thermal stability, and chemical resistance.

These organosilicon compounds find applications in specialized coatings and surface modification technologies. Researchers characterize these materials using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and thermal analysis.

Analytical Characterization

Future research would benefit from comprehensive analytical characterization of this compound, including:

-

Detailed NMR studies (¹H, ¹³C, ¹⁹F) to fully elucidate the structure

-

Mass spectrometry for fragmentation pattern analysis

-

X-ray crystallography for solid-state structural determination

-

Thermal analysis to quantify stability parameters

-

Computational studies to predict reactivity and properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume